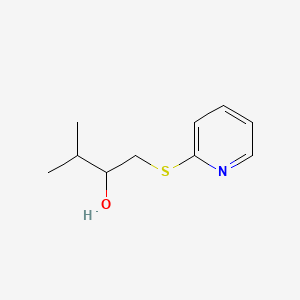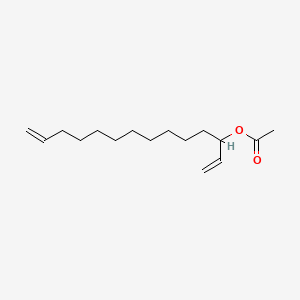![molecular formula C16H23N5O6 B13838511 (2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Zeatin-O-glucoside: is a type of cytokinin, a class of plant hormones that play crucial roles in regulating various aspects of plant growth and development. Cytokinins are adenine derivatives, and trans-Zeatin-O-glucoside is one of the many forms of zeatin, which is an isoprenoid cytokinin. This compound is formed by the O-glucosylation of trans-zeatin, where a glucose molecule is attached to the hydroxyl group of the isoprenoid side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-glucoside typically involves the enzymatic glucosylation of trans-zeatin. This process can be catalyzed by specific glucosyltransferases, which facilitate the transfer of a glucose molecule to the hydroxyl group of trans-zeatin . The reaction conditions often include an appropriate buffer system, optimal pH, and temperature to ensure the activity of the enzyme.
Industrial Production Methods: In an industrial setting, the production of trans-Zeatin-O-glucoside can be scaled up using bioreactors where the enzymatic reaction is carried out under controlled conditions. The use of recombinant DNA technology to overexpress the glucosyltransferase enzyme in microbial hosts such as Escherichia coli or yeast can enhance the yield of the compound .
Chemical Reactions Analysis
Types of Reactions: trans-Zeatin-O-glucoside can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation.
Common Reagents and Conditions:
Oxidation: Cytokinin oxidases/dehydrogenases can oxidize trans-Zeatin-O-glucoside, leading to its degradation.
Conjugation: The compound can also undergo further conjugation reactions, forming other glucosides or conjugates with amino acids.
Major Products: The major products formed from these reactions include free trans-zeatin, various oxidized derivatives, and other conjugated forms of zeatin .
Scientific Research Applications
Chemistry: In chemistry, trans-Zeatin-O-glucoside is used as a model compound to study the enzymatic glucosylation processes and the role of glucosyltransferases .
Biology: In biological research, this compound is studied for its role in plant physiology, particularly in processes such as cell division, shoot initiation, and leaf senescence . It is also used to investigate the transport and metabolism of cytokinins in plants .
Industry: In the agricultural industry, trans-Zeatin-O-glucoside is used to enhance crop yield and improve plant growth under stress conditions .
Mechanism of Action
trans-Zeatin-O-glucoside exerts its effects by being converted to the active form, trans-zeatin, through the action of β-glucosidases . The active trans-zeatin then binds to cytokinin receptors in plant cells, initiating a signaling cascade that regulates gene expression and promotes cell division and growth . The molecular targets include various transcription factors and enzymes involved in cytokinin biosynthesis and metabolism .
Comparison with Similar Compounds
cis-Zeatin-O-glucoside: Another isomer of zeatin with a similar structure but different biological activity.
trans-Zeatin-N-glucoside: A glucosylated form of trans-zeatin where the glucose is attached to the nitrogen atom instead of the hydroxyl group.
Dihydrozeatin-O-glucoside: A saturated form of zeatin that is more stable and resistant to degradation.
Uniqueness: trans-Zeatin-O-glucoside is unique due to its reversible nature, allowing it to serve as a storage form of the active hormone, trans-zeatin . This reversible glucosylation provides a mechanism for regulating the availability and activity of cytokinins in plants .
Properties
Molecular Formula |
C16H23N5O6 |
|---|---|
Molecular Weight |
381.38 g/mol |
IUPAC Name |
(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11?,12+,13?,16-/m1/s1 |
InChI Key |
UUPDCCPAOMDMPT-BGKCGXHWSA-N |
Isomeric SMILES |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3C([C@H](C([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


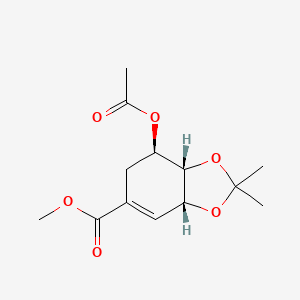
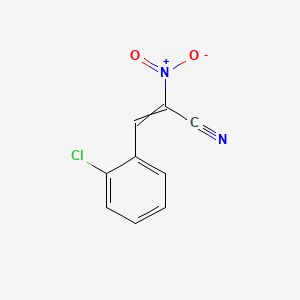
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)




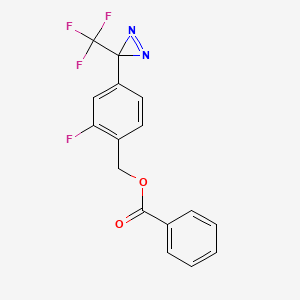
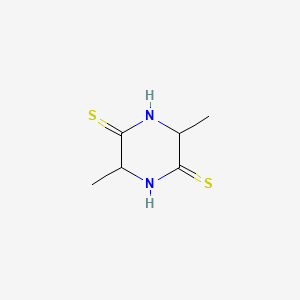
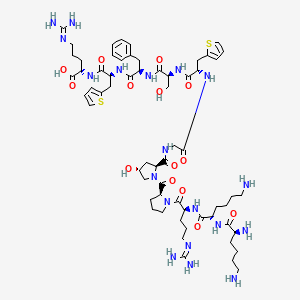
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
